An In-Depth Technical Guide to the Solubility and Stability of Ethyl 2-iodo-4-(trifluoromethyl)benzoate
An In-Depth Technical Guide to the Solubility and Stability of Ethyl 2-iodo-4-(trifluoromethyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
Ethyl 2-iodo-4-(trifluoromethyl)benzoate, a halogenated aromatic ester, represents a class of compounds of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring an electron-withdrawing trifluoromethyl group and a sterically demanding iodo group, imparts distinct physicochemical properties that are crucial for its application in the synthesis of novel chemical entities. This guide provides a comprehensive overview of the solubility and stability of Ethyl 2-iodo-4-(trifluoromethyl)benzoate, offering both theoretical insights and practical methodologies for its handling and characterization.
Physicochemical Properties
A foundational understanding of the key physicochemical properties of Ethyl 2-iodo-4-(trifluoromethyl)benzoate is essential for predicting its behavior in various experimental settings.
| Property | Value | Source |
| CAS Number | 204981-54-4 | [1][2] |
| Molecular Formula | C₁₀H₈F₃IO₂ | [2][3] |
| Molecular Weight | 344.07 g/mol | [1][3] |
| Appearance | Inferred to be a solid or high-boiling liquid, likely colorless to pale yellow. | Inferred from related compounds[4] |
| Purity | Typically available at ≥95% | [1] |
Solubility Profile: A Predictive and Experimental Approach
The solubility of a compound is a critical parameter that dictates its utility in various applications, from reaction kinetics to formulation development. While specific quantitative solubility data for Ethyl 2-iodo-4-(trifluoromethyl)benzoate is not extensively published, its solubility characteristics can be inferred from its structural features and the known properties of analogous compounds.
Theoretical Solubility Assessment
The molecular structure of Ethyl 2-iodo-4-(trifluoromethyl)benzoate, with its aromatic ring, ester functionality, and halogen substituents, suggests a predominantly nonpolar character. The presence of the trifluoromethyl group is known to increase lipophilicity.[4] Consequently, it is anticipated to exhibit good solubility in a range of common organic solvents and limited solubility in aqueous media.
Expected Solubility:
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High Solubility: Dichloromethane, Chloroform, Ethyl Acetate, Acetone, Tetrahydrofuran (THF)
-
Moderate Solubility: Methanol, Ethanol, Isopropanol, Toluene
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Low to Insoluble: Hexane, Water
Experimental Determination of Solubility
A systematic experimental approach is necessary to quantitatively determine the solubility of Ethyl 2-iodo-4-(trifluoromethyl)benzoate. The following protocol outlines a robust method for this purpose.
Caption: Experimental workflow for determining solubility.
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Preparation: Accurately weigh a small amount of Ethyl 2-iodo-4-(trifluoromethyl)benzoate (e.g., 10 mg) into a clean, dry vial.
-
Solvent Addition: Add a measured volume of the selected solvent (e.g., 0.1 mL) to the vial.
-
Equilibration: Vigorously stir or agitate the mixture at a controlled temperature (e.g., 25 °C).
-
Observation: Visually inspect the solution for the presence of undissolved solid.
-
Titration: If solid remains, continue adding small, precise volumes of the solvent, allowing for equilibration after each addition, until complete dissolution is achieved.
-
Calculation: Record the total volume of solvent required to dissolve the initial mass of the compound. Calculate the solubility in appropriate units (e.g., mg/mL or mol/L).
Stability Profile: Key Considerations and Assessment
The stability of a chemical compound is paramount for its reliable use in research and development. This section explores the potential stability liabilities of Ethyl 2-iodo-4-(trifluoromethyl)benzoate and outlines methodologies for its assessment. The trifluoromethyl group generally enhances the stability of adjacent functional groups.[4]
Potential Degradation Pathways
-
Hydrolysis: The ester functional group is susceptible to hydrolysis under both acidic and basic conditions, yielding 2-iodo-4-(trifluoromethyl)benzoic acid and ethanol. The rate of hydrolysis is expected to be pH-dependent.
-
Photodegradation: Aromatic iodides can be sensitive to light, potentially leading to the cleavage of the carbon-iodine bond and the formation of radical species.
-
Thermal Decomposition: At elevated temperatures, the compound may undergo decomposition. The presence of the trifluoromethyl group may enhance thermal stability compared to non-fluorinated analogs.[5]
-
Oxidative Degradation: While generally stable to oxidation, strong oxidizing agents could potentially react with the aromatic ring or other parts of the molecule.
Experimental Stability Assessment
A comprehensive stability study should evaluate the impact of various environmental factors on the integrity of Ethyl 2-iodo-4-(trifluoromethyl)benzoate.
Caption: Workflow for assessing the stability of a compound.
-
Hydrolytic Stability:
-
Prepare solutions of the compound in buffers of varying pH (e.g., pH 4, 7, and 9).[6][7]
-
Incubate the solutions at a controlled temperature (e.g., 40 °C).
-
At specified time intervals, withdraw aliquots and analyze by a stability-indicating method (e.g., HPLC) to determine the remaining concentration of the parent compound.
-
Plot the concentration versus time to determine the degradation kinetics.
-
-
Photostability:
-
Prepare a solution of the compound in a suitable solvent.
-
Expose the solution to a controlled light source (e.g., a photostability chamber with UV and visible light).
-
Simultaneously, keep a control sample in the dark.
-
At defined time points, analyze both the exposed and control samples by HPLC to assess the extent of degradation.
-
-
Thermal Stability:
-
Store the solid compound or a solution at elevated temperatures (e.g., 40 °C, 60 °C, and 80 °C).
-
At regular intervals, analyze the samples to quantify any degradation.
-
-
Oxidative Stability:
-
Prepare a solution of the compound and treat it with a mild oxidizing agent (e.g., hydrogen peroxide).[8]
-
Monitor the reaction over time by HPLC to determine the susceptibility to oxidation.
-
Safe Handling and Storage
Based on the inferred properties and general chemical safety guidelines, the following recommendations are provided for handling and storing Ethyl 2-iodo-4-(trifluoromethyl)benzoate:
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.
-
Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of any dust or vapors. Handle in a well-ventilated fume hood.
Conclusion
Ethyl 2-iodo-4-(trifluoromethyl)benzoate is a valuable building block with a predicted solubility profile favoring organic solvents and a stability that is likely enhanced by its trifluoromethyl group. While specific experimental data is limited, this guide provides a robust framework for its characterization through established analytical methodologies. A thorough understanding of its solubility and stability is critical for its effective and reliable application in scientific research and development.
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ethyl 2-fluoro-4-iodo-benzoate. LabSolutions. [Link]
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ETHYL 4-(TRIFLUOROMETHYL)BENZOATE | CAS#:583-02-8. Chemsrc. [Link]
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Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Physical Chemistry Research. [Link]
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Ethyl 4-(trifluoromethyl)benzoate. NIST WebBook. [Link]
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Trifluoromethyl Benzoate: A Versatile Trifluoromethoxylation Reagent. Journal of the American Chemical Society. [Link]
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On the cause of low thermal stability of ethyl halodiazoacetates. Beilstein Journal of Organic Chemistry. [Link]
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METHYL 4-IODO-2-(TRIFLUOROMETHYL)BENZOATE — Chemical Substance Information. [Link]
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The solubility curve of FBMS in the mixture of methanol and MTBE with... ResearchGate. [Link]
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OXIDATIVE STABILITY OF BIODIESEL FROM SOYBEAN OIL FATTY ACID ETHYL ESTERS. SciELO. [Link]
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ethyl 2-methyl-4-(trifluoromethyl)benzoate — Chemical Substance Information. NextSDS. [Link]
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Determination of Benzoximate and Allethrin Residues in Crops. [Link]
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Formation of ethyl chloroformate in chloroform and possible resulting... ResearchGate. [Link]
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Online Edition: "Specifications for Flavourings". Food and Agriculture Organization of the United Nations. [Link]
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